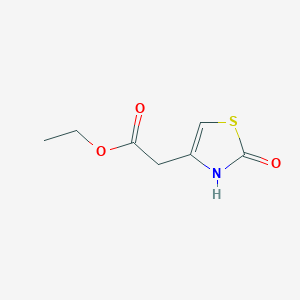![molecular formula C6H11NO2 B2661275 (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole CAS No. 694439-02-6](/img/structure/B2661275.png)
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Descripción general
Descripción
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound that features a unique dioxino-pyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the reaction of epoxides with amines under controlled conditions. One common method starts with the preparation of epoxides via the Corey-Chaikovsky reaction of corresponding aldehydes and ketones . The epoxides are then reacted with amines to form the desired dioxino-pyrrole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antiparasitic activities.
Industry: Utilized in the development of new materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
- Other pyrrole derivatives : These compounds share structural similarities but may differ in functional groups and overall reactivity.
Uniqueness
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific dioxino-pyrrole structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIYKJSFPCMLX-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone](/img/structure/B2661193.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2661195.png)


![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2661201.png)
![N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661203.png)
![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)

![N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2661214.png)

